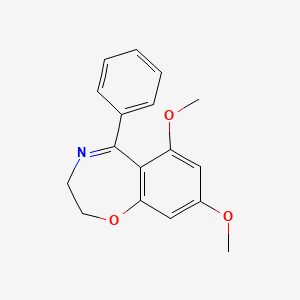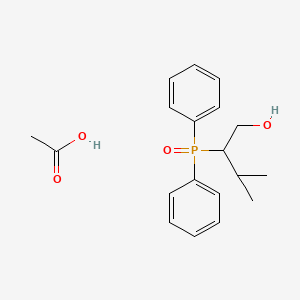
Acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol is a compound with the molecular formula C19H25O4P It is a complex organic molecule that features both acetic acid and a phosphoryl group attached to a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol typically involves multiple steps. One common method is the esterification of acetic acid with 2-diphenylphosphoryl-3-methylbutan-1-ol. This reaction is usually catalyzed by a strong acid, such as sulfuric acid, and requires heating to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphoryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can react with the phosphoryl group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phosphates or phosphonates.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol exerts its effects involves interactions with various molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The alcohol and acetic acid moieties can also engage in hydrogen bonding, affecting the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diphenylphosphoryl-3-methylbutan-1-ol: Lacks the acetic acid moiety.
Acetic acid;2-diphenylphosphoryl-3-methylbutane: Similar structure but without the hydroxyl group.
Uniqueness
Acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol is unique due to the presence of both acetic acid and phosphoryl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not possible with simpler analogs.
Eigenschaften
CAS-Nummer |
89841-27-0 |
|---|---|
Molekularformel |
C19H25O4P |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol |
InChI |
InChI=1S/C17H21O2P.C2H4O2/c1-14(2)17(13-18)20(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-2(3)4/h3-12,14,17-18H,13H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
SZXAETUYFONWOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


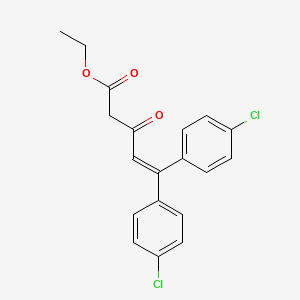
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)


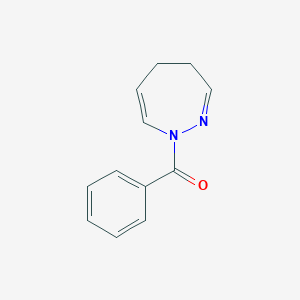
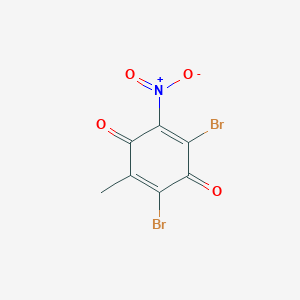

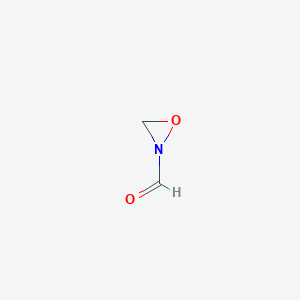
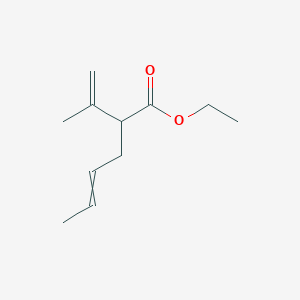
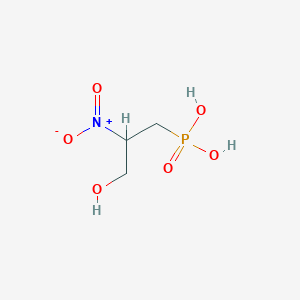
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)
